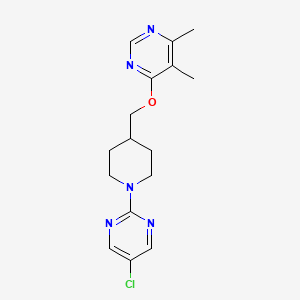

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine intermediate: The starting material, 5-chloropyrimidine, is reacted with piperidine under basic conditions to form the 1-(5-chloropyrimidin-2-yl)piperidine intermediate.

Methoxylation: The intermediate is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydride to introduce the methoxy group, forming 4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine.

Dimethylation: Finally, the compound undergoes dimethylation using a methylating agent such as methyl iodide in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine exhibit significant antimicrobial properties. For instance, quinolinyl pyrimidines have been synthesized and evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated moderate to high antimicrobial activity, particularly against Streptococcus pneumoniae and Escherichia coli .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound 16 | High | Moderate |

| Compound 17 | Moderate | High |

GPR119 Agonism

The compound has been studied as a potential GPR119 agonist, which plays a crucial role in glucose metabolism and insulin secretion. Specifically, it has been shown to stimulate glucose-dependent insulin release from pancreatic β-cells and promote the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells . This dual action suggests its potential as a treatment for type 2 diabetes.

Antitubercular Properties

Another area of interest is the compound's antitubercular activity. Related pyrimidine derivatives have shown effectiveness against Mycobacterium tuberculosis , with some exhibiting low minimum inhibitory concentration (MIC) values, indicating strong potential for development into new antituberculosis agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 18 | 3.12 | Antitubercular |

| Compound 19 | 3.12 | Antitubercular |

Case Study 1: Discovery of GPR119 Agonists

In a study focused on optimizing GPR119 agonists, compounds similar to This compound were synthesized and evaluated in vivo in rodent models of diabetes. The results indicated that these compounds significantly increased GLP-1 levels, demonstrating their potential utility in managing diabetes .

Case Study 2: Antimicrobial Screening

A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. Among them, compounds related to This compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic candidates .

Wirkmechanismus

The mechanism of action of 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by direct action on the pancreas and promotes the secretion of the incretin hormone glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract .

Vergleich Mit ähnlichen Verbindungen

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can be compared with other GPR119 agonists, such as:

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another potent and selective GPR119 agonist with similar therapeutic applications

AR231453: A known GPR119 agonist with similar effects on insulin release and incretin hormone secretion.

The uniqueness of this compound lies in its specific structural features and its potential for optimization in drug development for metabolic disorders.

Biologische Aktivität

The compound 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core modified with a chloropyrimidine and piperidine moiety, suggests diverse biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C15H18ClN5O. The structure includes:

- A pyrimidine ring,

- A chloropyrimidine derivative,

- A piperidine group linked via a methoxy bridge.

InChI Key

The InChI Key for this compound is KVBGBCPXOKXJGU-UHFFFAOYSA-N, which can be used for database searches to find more detailed chemical information.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.

- Receptor Binding : It could act on specific receptors involved in signal transduction, potentially affecting cellular responses.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For example, derivatives with piperidine structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

A study evaluating the enzyme inhibitory activity of related compounds demonstrated significant inhibition against AChE and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

Case Studies

- Case Study 1: Anticancer Potential

- Case Study 2: Antimicrobial Efficacy

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

4-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZHBZUSADWLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.